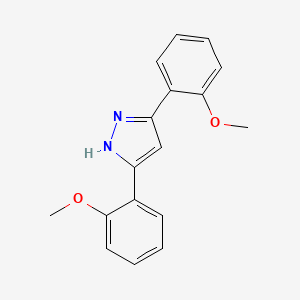
rac-(1r,3r)-3-cyanocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutane carboxylic acids are a type of organic compound that contain a cyclobutane ring and a carboxylic acid group. The “rac-(1r,3r)” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of left and right-handed enantiomers .
Synthesis Analysis
The synthesis of cyclobutane carboxylic acids can involve several methods, including reactions involving cycloaddition, ring expansion, and rearrangement . The exact method would depend on the specific substituents on the cyclobutane ring.Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Cyclobutane carboxylic acids can participate in various chemical reactions. The carboxylic acid group can react with bases to form salts, with alcohols to form esters, and can also undergo decarboxylation .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined using various analytical techniques .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on a specific compound would depend on its potential applications. This could include further studies to optimize its synthesis, investigations into new reactions it can participate in, or exploration of its potential uses in fields like medicine or materials science .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of rac-(1r,3r)-3-cyanocyclobutane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclobutene", "Hydrogen cyanide", "Sodium cyanide", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid", "Sodium methoxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclobutene is reacted with hydrogen cyanide in the presence of a catalyst to form 3-cyanocyclobutanone.", "Step 2: 3-cyanocyclobutanone is reduced with sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is oxidized with sodium chlorite to form the corresponding ketone.", "Step 4: The ketone is reacted with chloroacetic acid in the presence of sodium methoxide to form the corresponding ester.", "Step 5: The ester is hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "Step 6: The carboxylic acid is treated with sodium bicarbonate to form the racemic mixture of the desired product, rac-(1r,3r)-3-cyanocyclobutane-1-carboxylic acid.", "Step 7: The racemic mixture can be separated into its individual enantiomers using chiral chromatography or other methods." ] } | |
Número CAS |
2407873-63-4 |
Nombre del producto |
rac-(1r,3r)-3-cyanocyclobutane-1-carboxylic acid |
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




